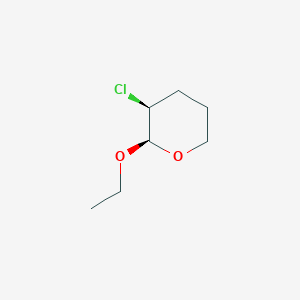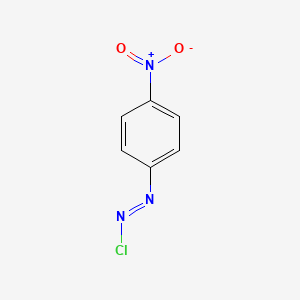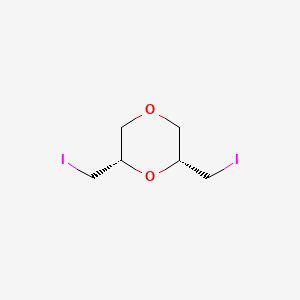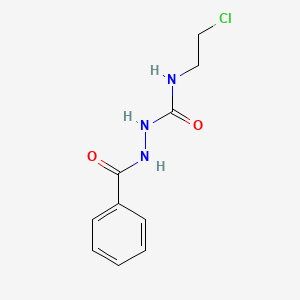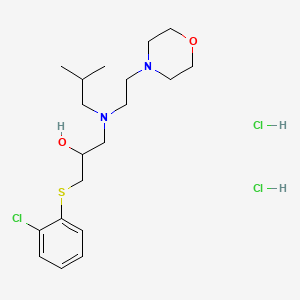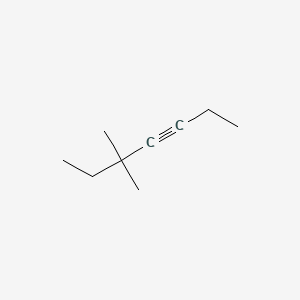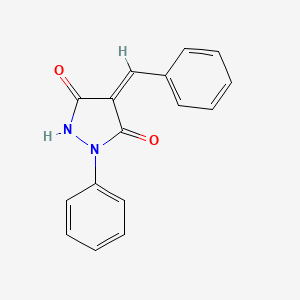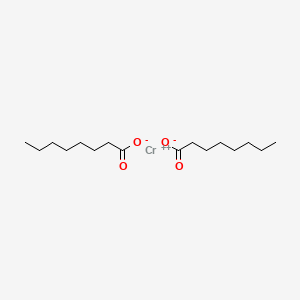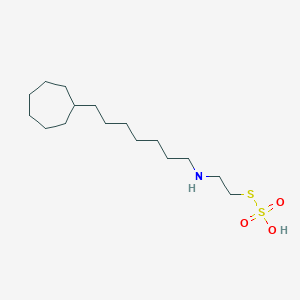![molecular formula C9H10N4O3S B14719759 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid CAS No. 10534-99-3](/img/structure/B14719759.png)
3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid is a chemical compound with a complex structure that includes a purine ring system
Preparation Methods
The synthesis of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a thiol-containing propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific purine ring system and the presence of a sulfanyl group, which may confer distinct chemical and biological properties.
Properties
CAS No. |
10534-99-3 |
|---|---|
Molecular Formula |
C9H10N4O3S |
Molecular Weight |
254.27 g/mol |
IUPAC Name |
3-[(2-methyl-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H10N4O3S/c1-4-10-7-6(8(16)11-4)12-9(13-7)17-3-2-5(14)15/h2-3H2,1H3,(H,14,15)(H2,10,11,12,13,16) |
InChI Key |
BJKHNKZTLXMCMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


